molecular formula C16H25ClN2O3 B601731 Ivabradine Impurity 12 CAS No. 85175-52-6

Ivabradine Impurity 12

Cat. No.: B601731
CAS No.: 85175-52-6
M. Wt: 328.84
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Description

an impurity of Ivabradine

Biological Activity

Ivabradine is a medication primarily used to treat certain heart conditions by reducing heart rate without significantly affecting contractility. It acts on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically blocking the sodium and potassium ion flow, which leads to a decrease in the pacemaker current of the sinoatrial node. However, during its synthesis, various impurities, including Ivabradine Impurity 12, can be produced. Understanding the biological activity of these impurities is crucial for ensuring drug safety and efficacy.

Chemical Characteristics of this compound

This compound is identified as a degradation product and impurity that arises during the synthesis of Ivabradine. Its structural characteristics can influence its biological activity. The impurity's chemical structure includes specific functional groups that may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its interaction with HCN channels and its overall pharmacological profile.

  • Ion Channel Interaction : Similar to Ivabradine, Impurity 12 may interact with HCN channels, although its binding affinity and efficacy could differ significantly. Studies suggest that impurities can alter the pharmacological effects of the main compound by competing for binding sites or modifying channel kinetics .
  • Impact on Heart Rate : Preliminary data indicate that this impurity may still exhibit some chronotropic effects; however, these effects are less pronounced than those of Ivabradine itself .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

  • Absorption : The impurity's absorption characteristics may vary based on its solubility and stability under physiological conditions.
  • Metabolism : As an impurity, it is likely metabolized differently than the parent compound. Studies indicate that impurities often undergo rapid metabolism, potentially leading to inactive metabolites .
  • Excretion : The elimination pathways for Impurity 12 remain less understood but are expected to involve renal clearance similar to other ivabradine metabolites.

Toxicological Profile

Toxicological assessments have highlighted potential risks associated with impurities:

  • Genotoxicity : Forced degradation studies have indicated that some ivabradine degradation products may exhibit genotoxic properties. The Ames test results for this compound suggest a need for further investigation into its mutagenic potential .
  • Safety Thresholds : Regulatory guidelines recommend stringent limits on impurity levels in pharmaceutical formulations to mitigate any adverse effects resulting from their biological activity .

Case Studies

Several case studies have documented the implications of impurities in clinical settings:

  • A case study involving patients treated with ivabradine highlighted instances where adverse reactions correlated with higher levels of impurities in the formulation. These findings underscore the importance of monitoring impurity levels in therapeutic regimens .

Research Findings

Recent research has provided insights into the biological activity of this compound:

  • HPLC Analysis : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify impurity levels in ivabradine formulations, revealing significant variability across different batches .
  • In Silico Studies : Computational models predict that this compound could have altered binding affinities compared to Ivabradine, suggesting a potential impact on therapeutic outcomes .

Properties

IUPAC Name

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUXOOATRHJXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-52-6
Record name 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, 1-(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane (5.9 g, 0.020 mol) and methylamine (14 g, 0.45 mol) are heated to 130° C. for 1 hour in a sealed tube. Then, the cooled reaction product is taken up in semi-concentrated sodium hydroxide solution and extracted with methylene chloride. After the extract has been dried and concentrated, the hydrochloride is precipitated from acetone/ether with ethereal hydrochloric acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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